molecular formula C16H17BrN4O2 B2516125 N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide CAS No. 2415628-38-3

N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide

Cat. No.: B2516125
CAS No.: 2415628-38-3
M. Wt: 377.242
InChI Key: PNYDGIVPMVWSFT-UHFFFAOYSA-N
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Description

N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is a complex organic compound that features a pyrazole ring, an azetidine ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with azetidine-1-carbonyl chloride to form the intermediate compound. This intermediate is subsequently coupled with 4-aminophenylacetamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-11(22)19-15-4-2-13(3-5-15)16(23)20-7-12(8-20)9-21-10-14(17)6-18-21/h2-6,10,12H,7-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYDGIVPMVWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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